3-(3-Hydroxypropyl)heptamethyltrisiloxane
Overview
Description
3-(3-Hydroxypropyl)heptamethyltrisiloxane is an organosilicon compound with the molecular formula C10H28O3Si3 and a molecular weight of 280.58 g/mol. This compound is characterized by its unique structure, which includes a hydroxyl group and a trisiloxane backbone. It is commonly used in various industrial and research applications due to its surfactant properties and ability to enhance the performance of other compounds.
Preparation Methods
The synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane typically involves the reaction of heptamethyltrisiloxane with a hydroxyl-containing reagent under controlled conditions. One common method involves the hydrosilylation of allyl alcohol with heptamethyltrisiloxane in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
3-(3-Hydroxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acid chlorides.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various siloxane derivatives and functionalized silanes.
Scientific Research Applications
3-(3-Hydroxypropyl)heptamethyltrisiloxane has a wide range of scientific research applications, including:
Agricultural Synergistic Agent: Enhances the activity and performance of common herbicides.
Surface Functionalization: Used for functionalizing silica surfaces to create hydrolytically stable, amine-functionalized surfaces.
Poly(siloxane-urethane) Copolymers: Synthesized to create unique copolymers with exceptional properties.
Fluorescent Materials: Used in the synthesis of water-soluble hyperbranched polysiloxanes that exhibit blue fluorescence.
Surfactant Studies: Analyzed for its adsorption and aggregation properties at water-air interfaces.
Catalysis in Hydrosilylation Reactions: Utilized in catalytic hydrosilylation reactions to produce organofunctional silanes and siloxanes.
Heavy Metal Adsorbents: Demonstrates strong adsorption capacities for heavy metals like copper and lead.
Thermal Stability in Polymers: Improves the thermal stability of polyurethane.
Mechanism of Action
The mechanism by which 3-(3-Hydroxypropyl)heptamethyltrisiloxane exerts its effects is primarily through its surfactant properties. The trisiloxane backbone allows for significant reduction in surface tension, enhancing the wetting and spreading of solutions on various surfaces . This property is particularly useful in agricultural applications where it improves the efficacy of herbicides. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions and interactions with other molecules.
Comparison with Similar Compounds
3-(3-Hydroxypropyl)heptamethyltrisiloxane is unique due to its combination of a trisiloxane backbone and a hydroxyl group. Similar compounds include:
Heptamethyltrisiloxane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
Trimethylsilyloxypropylheptamethyltrisiloxane: Contains a trimethylsilyloxy group instead of a hydroxyl group, affecting its reactivity and applications.
Poly(ethylene glycol) propyl ether-heptamethyltrisiloxane: A derivative used as an agricultural synergistic agent.
The presence of the hydroxyl group in this compound enhances its reactivity and allows for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O3Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h11H,8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQGESBKRFPGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869834 | |
Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-67-3 | |
Record name | 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17962-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylsiloxy)methyl(hydroxypropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(TRIMETHYLSILOXY)METHYL(HYDROXYPROPYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CZF2UX65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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